7-Bromoimidazo[1,2-a]pyridin-8-amine
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Overview
Description
7-Bromoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The compound consists of an imidazo[1,2-a]pyridine core with a bromine atom at the 7th position and an amine group at the 8th position, making it a versatile scaffold for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-a]pyridin-8-amine typically involves the reaction of α-bromoketones with 2-aminopyridine under controlled conditions. One common method includes the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes a one-pot tandem cyclization and bromination reaction . This method does not require a base and results in the formation of the desired imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 7-Bromoimidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation Reactions: Often use oxidizing agents like TBHP or hydrogen peroxide (H2O2).
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly for its activity against various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromoimidazo[1,2-a]pyridin-8-amine is primarily related to its ability to interact with specific molecular targets in biological systems. The compound’s imidazo[1,2-a]pyridine core allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and amine substitutions.
3-Bromoimidazo[1,2-a]pyridine: Similar structure but with the bromine atom at the 3rd position.
2-Aminoimidazo[1,2-a]pyridine: Similar structure but with the amine group at the 2nd position.
Uniqueness: 7-Bromoimidazo[1,2-a]pyridin-8-amine is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique substitution pattern allows for targeted modifications and applications in various fields .
Properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyridin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZDRTPQVBZADT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858596 |
Source
|
Record name | 7-Bromoimidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357945-44-8 |
Source
|
Record name | 7-Bromoimidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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